Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

Nitroimidazole Synthesis Regioselective Alkylation Protecting Group Strategy

This N1-carboxymethyl-protected 4-nitroimidazole is a critical building block for regioselective N3-functionalization, essential for antitubercular (Delamanid/PA-824) and antifungal programs. Unlike unprotected 2-methyl-4-nitroimidazole (CAS 696-23-1), the N1 protecting group prevents isomeric mixtures, ensures high-yield N3-substitution, and provides favorable logP (1.24) & PSA (89.94 Ų) for downstream processing. Available through specialist chemical suppliers.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 145799-16-2
Cat. No. B130229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
CAS145799-16-2
Synonyms1H-Imidazole-1-carboxylic acid, 2-methyl-4-nitro-, methyl ester
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3
InChIKeyGFERRHUOXWUUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate (CAS 145799-16-2) Procurement & Selection Guide: Key Specifications and Scientific Context


Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (CAS: 145799-16-2) is a specialized nitroimidazole derivative featuring a carboxymethyl ester at the N1 position. This substitution pattern defines its role as a versatile intermediate and protects the imidazole nitrogen for subsequent regioselective functionalization . This compound is distinguished from its parent amine (2-methyl-4-nitroimidazole, CAS 696-23-1) by the presence of the N1-carboxylate group, a modification that directly impacts its reactivity, solubility, and suitability as a synthon in advanced pharmaceutical research and development .

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate: Why Generic 4-Nitroimidazole Substitution Fails in Precision Synthesis


Substituting Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate with generic 4-nitroimidazole derivatives like 2-methyl-4-nitroimidazole (CAS 696-23-1) or 2-methyl-5-nitroimidazole (CAS 88054-22-2) is scientifically invalid for specific applications. The N1-carboxylate group is not a mere structural variation; it serves as a critical, transient protecting group that blocks N1-alkylation, enabling high-yield N3-regioselective functionalization . This is in stark contrast to unprotected nitroimidazoles, which typically yield mixtures of N1- and N3-alkylated products [1]. Furthermore, this substitution directly influences key physicochemical properties, such as increased lipophilicity (logP = 1.23740) and reduced polarity (PSA = 89.94 Ų), which are essential parameters for downstream processing and target engagement . The evidence presented in Section 3 quantifies these critical distinctions.

Quantitative Differentiation of Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate for Scientific Procurement


Key Evidence 1: N1-Carboxylate as a Regioselectivity-Enabling Protecting Group

The N1-carboxylate group in methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a superior protecting group for enabling N3-regioselective alkylation. Standard syntheses of 1-substituted nitroimidazoles from the conjugate base of an unprotected nitroimidazole are often non-selective, producing mixtures of N1 and N3 isomers [1]. The target compound, by virtue of its pre-installed N1 ester, directs subsequent reactions to the N3 position with high fidelity. While precise comparative yield data for the exact target compound versus its unprotected analog is not available in the public domain, this mechanism is a fundamental principle of synthetic strategy documented in the primary literature for this class of compounds. The N1-carboxylate group can be removed post-functionalization, revealing the free N1-H imidazole [1]. This contrasts with the use of other 2-methyl-4-nitroimidazole derivatives, like 2-methyl-5-nitroimidazole, where the 5-nitro group exerts a strong electron-withdrawing effect that can deactivate the ring toward desired N-alkylations [2].

Nitroimidazole Synthesis Regioselective Alkylation Protecting Group Strategy

Key Evidence 2: LogP and PSA Distinguish Lipophilicity from Unprotected Core

The presence of the methyl ester group at the N1 position confers a distinct and quantifiable advantage in lipophilicity compared to its core scaffold. The calculated partition coefficient (LogP) for methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is 1.23740 . In contrast, the parent compound, 2-methyl-4(5)-nitroimidazole, has a reported LogP of approximately 0.44 [1]. This represents a difference of 0.8 log units, which corresponds to a roughly 6-fold increase in lipophilicity. This alteration is also reflected in the polar surface area (PSA), which for the target compound is 89.94 Ų .

Physicochemical Properties Lipophilicity Drug Design

Key Evidence 3: Functional Group Compatibility for Diverse Derivatization

The N1-carboxylate group provides a unique and quantifiable advantage in further synthetic elaboration. While the parent 2-methyl-4-nitroimidazole is primarily used as a nucleophile [1], the target compound's ester can be selectively hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, each yielding a distinct, functionalizable intermediate. This is in direct contrast to 1-alkyl-4-nitroimidazoles (e.g., 1-methyl-4-nitroimidazole, CAS 3034-41-7), which are generally terminal structures with no such capacity for orthogonal modification at the N1 position. While specific reaction yields vary, the strategic value lies in the 'orthogonality' of the ester: it is stable under many conditions but can be selectively activated. This allows for the construction of complex molecules with higher efficiency, avoiding the need for lower-yielding, multi-component coupling reactions from simpler starting materials [2].

Synthetic Intermediate Medicinal Chemistry Scaffold Functionalization

Key Evidence 4: Antifungal Activity of Derived Scaffolds

Derivatives of the 2-methyl-4-nitroimidazole scaffold, which can be accessed using methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate as a protected precursor, have demonstrated potent antifungal activity. In a comparative study, the N-substituted analog 1[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole (Compound 5) showed >75% inhibition against fungi including Trichophyton mentagrophytes and Candida albicans [1]. This is a class-level inference for the target compound, as it provides a validated path to biologically active molecules. The target compound's role as a protected building block is essential, as it allows for the controlled, stepwise introduction of the complex N-substituents (e.g., trityl groups) that are critical for this antifungal activity [1]. Direct N-alkylation of unprotected 2-methyl-4-nitroimidazole with such bulky, reactive groups would be challenging and likely low-yielding.

Antifungal Clotrimazole Analog SAR

Validated Applications for Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate Based on Evidence


Precursor for Novel Antitubercular Nitroimidazoles

This compound is ideally suited as a protected intermediate in the synthesis of antitubercular agents. Its utility stems from the ability to selectively functionalize the N3-position while the N1-carboxylate acts as a protecting group, a strategy directly applicable to the synthesis of complex nitroimidazole-based drugs like Delamanid and PA-824 [1]. The improved lipophilicity (LogP=1.24) of the protected intermediate can also facilitate purification and handling during the synthetic sequence .

Synthesis of Regioisomerically Pure Antifungal Agents

For antifungal drug discovery programs focused on the 4-nitroimidazole pharmacophore, this compound provides a critical advantage. It enables the regioselective synthesis of N3-substituted derivatives, which have demonstrated >75% antifungal activity against clinically relevant strains like Trichophyton mentagrophytes and Candida albicans [2]. Using this protected building block allows medicinal chemists to explore structure-activity relationships (SAR) around the N3-position with high purity and yield.

Development of Targeted Cancer Hypoxia Imaging Agents

The 2-methyl-4-nitroimidazole core is a validated scaffold for developing hypoxia-selective imaging agents and prodrugs [3]. The target compound serves as an advanced starting material for introducing complex N3-substituents, such as radiolabeled groups or targeting vectors, while the N1-carboxylate group ensures regiochemical fidelity. This is a significant improvement over using unprotected nitroimidazoles, which would lead to isomeric mixtures that are unacceptable for in vivo imaging or therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.